2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-{2-[(trifluoromethyl)sulfanyl]phenyl}acetamide
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Description
2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-{2-[(trifluoromethyl)sulfanyl]phenyl}acetamide is a useful research compound. Its molecular formula is C17H13F3N2O2S2 and its molecular weight is 398.42. The purity is usually 95%.
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Scientific Research Applications
Antimalarial and COVID-19 Applications
A study conducted by Fahim and Ismael (2021) explored the reactivity of N-(phenylsulfonyl)acetamide derivatives, including structures related to the chemical compound , examining their antimalarial activity and potential as COVID-19 treatments through computational calculations and molecular docking studies. The research highlighted the significant antimalarial activity of these sulfonamide derivatives, with one compound displaying exceptional efficacy due to the presence of a quinoxaline moiety. Molecular docking studies also indicated these compounds' potential against key proteins involved in SARS-CoV-2 infection (Fahim & Ismael, 2021).
Antifungal Activity
Gupta and Wagh (2006) synthesized a series of N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamides and evaluated their antifungal efficacy against various fungi, including Tricophyton rubrum, Epidermophyton floccosum, and Malassazia furfur. The study revealed that some compounds exhibited appreciable antifungal activity, underscoring the potential of benzothiazin-based acetamides in antifungal drug development (Gupta & Wagh, 2006).
Antimicrobial Activities
The antimicrobial properties of novel 1,4-benzothiazine derivatives were investigated by Dabholkar and Gavande (2016), who synthesized compounds through reactions facilitated by ultrasound, leading to higher yields and reduced reaction times. The compounds showed significant antibacterial activities against Gram-positive bacteria, including Bacillus subtilis and Streptococcus lactis, when compared to the standard drug ampicillin trihydrate. This study highlights the potential of benzothiazine derivatives as effective antibacterial agents (Dabholkar & Gavande, 2016).
Anticancer Activity
A recent study by Horishny, Arshad, and Matiychuk (2021) prepared 2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives and evaluated their anticancer activity. The compounds exhibited significant cytotoxic effects against various leukemia cell lines, demonstrating the potential of benzothiazin-based acetamides in cancer therapy (Horishny, Arshad, & Matiychuk, 2021).
Properties
IUPAC Name |
2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-[2-(trifluoromethylsulfanyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O2S2/c18-17(19,20)26-13-8-4-2-6-11(13)21-15(23)9-14-16(24)22-10-5-1-3-7-12(10)25-14/h1-8,14H,9H2,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFCYYUARWPSJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NC3=CC=CC=C3SC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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